Product packaging for tert-Butyl 3-aminophenethylcarbamate(Cat. No.:CAS No. 180079-94-1)

tert-Butyl 3-aminophenethylcarbamate

Cat. No.: B064409
CAS No.: 180079-94-1
M. Wt: 236.31 g/mol
InChI Key: LYUHXMSAHNAMFY-UHFFFAOYSA-N
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Description

Product Overview: tert-Butyl 3-aminophenethylcarbamate is a high-purity organic compound featuring both a primary aromatic amine and a tert-butoxycarbonyl (Boc) protected aliphatic amine. With the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol, this compound serves as a valuable bifunctional building block in synthetic and medicinal chemistry research. The Boc protecting group is stable under basic conditions but can be readily removed under mild acidic conditions, providing orthogonal reactivity for complex multi-step syntheses. Research Applications and Value: This compound is primarily used as a key synthetic intermediate in the design and construction of novel molecular architectures. Its structure makes it particularly useful for the synthesis of various pharmacologically active molecules. Researchers utilize it as a spacer or linker to incorporate a meta-substituted phenyl ring into target compounds. The free aromatic amine group is highly reactive, allowing for further functionalization through diazonium chemistry, amide bond formation, or nucleophilic substitution, while the protected amine offers a handle for diversification after deprotection. This makes this compound an essential reagent for exploring structure-activity relationships in drug discovery, developing new materials, and creating complex organic molecules. Handling and Storage: For optimal stability, store the product in a cool, dry place, protected from light at 2-8°C. As with all research chemicals, proper safety procedures should be followed. Disclaimer: This product is for research purposes only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20N2O2 B064409 tert-Butyl 3-aminophenethylcarbamate CAS No. 180079-94-1

Properties

IUPAC Name

tert-butyl N-[2-(3-aminophenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-8-7-10-5-4-6-11(14)9-10/h4-6,9H,7-8,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUHXMSAHNAMFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627502
Record name tert-Butyl [2-(3-aminophenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180079-94-1
Record name tert-Butyl [2-(3-aminophenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of tert-Butyl 3-nitrophenethylcarbamate

The precursor is synthesized via carbamate formation between 3-nitrophenethylamine and di-tert-butyl dicarbonate (Boc₂O). In a representative procedure:

  • Reagents : 3-nitrophenethylamine (1.0 equiv), Boc₂O (1.1 equiv), tetrahydrofuran (THF), 4-dimethylaminopyridine (DMAP, catalytic).

  • Conditions : Reaction at 0°C for 2 hours, followed by aqueous workup.

  • Yield : 85–92% after purification by silica gel chromatography.

Hydrogenation to this compound

The nitro group is reduced using hydrogen gas and a palladium catalyst:

Key Data :

ParameterValueSource
Reaction Time30 minutes
Catalyst Loading1.8 wt% Pd/C
Purity (HPLC)>99%

Alternative Routes: Reductive Amination

A less common but scalable approach employs reductive amination of 3-nitrobenzaldehyde with tert-butyl carbamate, followed by phenethylation.

Reductive Amination Protocol

  • Step 1 : Condense 3-nitrobenzaldehyde (1.0 equiv) with tert-butyl carbamate (1.2 equiv) in methanol using NaBH₃CN (1.5 equiv) at 25°C for 12 hours.

  • Step 2 : Phenethylation via Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine).

  • Yield : 74% over two steps.

Reaction Mechanism and Optimization

Hydrogenation Mechanism

The Pd-catalyzed hydrogenation proceeds via adsorption of H₂ on the catalyst surface, followed by sequential electron transfer to the nitro group:

Ar-NO2H2Pd/CAr-NH2+2H2O\text{Ar-NO}2 \xrightarrow[\text{H}2]{\text{Pd/C}} \text{Ar-NH}2 + 2\text{H}2\text{O}

Critical Factors :

  • Catalyst Activity : 10% Pd/C outperforms Raney Ni in selectivity.

  • Solvent Choice : Ethanol > methanol due to reduced side-product formation.

Scale-Up Considerations

Industrial adaptations use continuous hydrogenation reactors to enhance safety and yield:

  • Pressure : 3–5 bar H₂ reduces reaction time to 10 minutes.

  • Throughput : 1 kg/hr with 99.5% conversion (pilot-scale data).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 7.22 (s, 1H, Ar-H), 4.20 (bs, 2H, NH₂), 1.40 (s, 9H, t-Bu).

  • MS (ESI) : m/z 237.2 [M+H]⁺.

Purity Assessment

MethodConditionsResult
HPLCC18, 80:20 H₂O:MeCN, 1 mL/min99.8% purity
Karl Fischer<0.1% H₂O

Applications in Drug Synthesis

The compound serves as a key building block in kinase inhibitor development. For example, it was used to synthesize pyrazole-based macrocycles targeting MST3/4 kinases, achieving IC₅₀ values of 115 nM.

Comparative Analysis of Methods

MethodYield (%)Cost (USD/kg)Scalability
Catalytic Hydrogenation981200High
Reductive Amination741800Moderate

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-aminophenethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
tert-Butyl 3-aminophenethylcarbamate has been studied for its potential use as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new therapeutic agents, particularly in the area of analgesics and anti-inflammatory drugs. The carbamate functional group is known to enhance the solubility and bioavailability of compounds, making them more effective as drug candidates.

Case Study: Synthesis of Analgesics
A notable study involved the synthesis of derivatives of this compound, which demonstrated enhanced analgesic properties compared to traditional compounds. The study utilized various synthetic pathways to modify the compound, leading to derivatives that exhibited promising results in preclinical trials for pain management .

Compound Activity Reference
This compoundModerate analgesic
Derivative AEnhanced analgesic
Derivative BAnti-inflammatory

Material Science

Polymer Synthesis
In material science, this compound serves as a building block for synthesizing polymers with specific properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability. Researchers have explored its use in creating biocompatible materials for medical applications, such as drug delivery systems.

Data Table: Polymer Properties

Polymer Type Tensile Strength (MPa) Thermal Stability (°C) Biocompatibility
Polymer A50200Yes
Polymer B70250Yes

Analytical Chemistry

Reagent in Chromatography
this compound is used as a reagent in chromatographic techniques for the separation and analysis of various compounds. Its unique chemical properties allow it to interact with different analytes, improving the resolution and sensitivity of chromatographic methods.

Application Example: HPLC Analysis
In high-performance liquid chromatography (HPLC), this compound has been employed to enhance the detection of certain pharmaceuticals. A comparative study showed that using this compound as a derivatizing agent significantly improved the detection limits for target analytes .

Mechanism of Action

The mechanism of action of tert-Butyl 3-aminophenethylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction is often reversible, allowing the compound to act as a temporary inhibitor. The phenethylamine backbone can also interact with various receptors and pathways, influencing biological processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following section compares tert-Butyl 3-aminophenethylcarbamate with analogous carbamate derivatives, focusing on structural variations, physicochemical properties, and functional applications.

Structural Analogues and Substitution Patterns
Compound Name CAS Number Molecular Formula Key Structural Differences Similarity Index
tert-Butyl (3-aminophenyl)carbamate 68621-88-5 C₁₁H₁₆N₂O₂ Benzyl vs. phenethyl backbone; no methylene spacer 0.98
tert-Butyl (3-(methylamino)phenyl)carbamate 1134328-09-8 C₁₂H₁₈N₂O₂ Methyl-substituted amine on phenyl ring 0.98
tert-Butyl 3-amino-4-fluorobenzylcarbamate 657409-24-0 C₁₂H₁₇FN₂O₂ Fluorine substituent at para position 0.95
(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate 155836-47-8 C₂₀H₂₄N₂O₃ Hydroxy and diphenyl groups; chiral center 0.88
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate 1909319-84-1 C₁₃H₂₀N₂O₂ Methyl substituent on phenyl ring 0.92

Key Observations :

  • Phenethyl vs.
  • Substituent Effects : Fluorinated derivatives (e.g., 657409-24-0) exhibit increased metabolic stability due to the electron-withdrawing nature of fluorine, whereas methyl-substituted analogues (e.g., 1909319-84-1) may enhance lipophilicity .
  • Chiral Centers : Compounds like 155836-47-8 introduce stereochemical complexity, which is critical for enantioselective synthesis in drug development .
Physicochemical and Reactivity Comparisons
Property This compound tert-Butyl (3-aminophenyl)carbamate tert-Butyl 3-amino-4-fluorobenzylcarbamate
Molecular Weight (g/mol) 236.31 208.26 240.27
Boiling Point (°C) Not reported 280–300 (estimated) 310–330 (estimated)
Solubility in Water Low Very low Low
Stability in Acidic Conditions Boc group cleaved by strong acids Similar cleavage behavior Enhanced stability due to fluorine

Reactivity Insights :

  • The tert-butyl carbamate group in all analogues is labile under acidic conditions (e.g., HCl/EtOAc), enabling deprotection to free amines .
  • Fluorinated derivatives (e.g., 657409-24-0) resist hydrolysis longer than non-halogenated counterparts due to reduced electron density at the carbamate carbonyl .

Biological Activity

tert-Butyl 3-aminophenethylcarbamate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group attached to a carbamate functional group, which plays a crucial role in its biological interactions. The general structure can be represented as follows:

C1H1NC2H2CO2\text{C}_1\text{H}_1\text{N}\text{C}_2\text{H}_2\text{C}\text{O}_2

Mechanisms of Biological Activity

The biological activity of this compound has been linked to its interaction with various kinases, particularly within the cyclin-dependent kinase (CDK) family. Recent studies have shown that this compound selectively stabilizes CDK16 and GSK3β, which are involved in critical signaling pathways related to cancer and neurodegenerative diseases.

Key Findings:

  • Kinase Stabilization : The compound demonstrated significant stabilization effects on CDK16 and GSK3β, as evidenced by differential scanning fluorimetry (DSF) assays, indicating its potential as a kinase inhibitor .
  • Metabolic Stability : The compound exhibited increased metabolic stability compared to related compounds, making it a promising candidate for further development in therapeutic applications .

Table 1: Summary of Biological Activities

StudyMechanismBiological TargetKey Findings
Yanagi et al. (2022)Kinase inhibitionCDK16Stabilizes CDK16; induces G2/M cell cycle arrest in cancer cells .
Wang et al. (2022)Metabolic stabilityGSK3βIncreased metabolic stability compared to other compounds; potential for reduced off-target effects .
Dohmen et al. (2020)Autophagy regulationCDK16-cyclin Y complexPhosphorylation enhances autophagy; implications for neurodegenerative diseases .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in various disease models:

  • Cancer Cell Lines : In vitro studies on cutaneous squamous cell carcinoma (SCC) reveal that treatment with this compound leads to apoptosis and cell cycle arrest through CDK16 inhibition .
  • Neurodegenerative Disease Models : Research indicates that modulation of the CDK16-cyclin Y complex may provide therapeutic benefits in conditions such as Alzheimer's disease, where dysregulation of these kinases is implicated .

Q & A

What are the common synthetic routes for tert-Butyl 3-aminophenethylcarbamate, and how can reaction conditions be optimized?

Level: Basic
Methodological Answer:
The synthesis typically involves carbamate protection of the amine group. A standard approach uses Boc (tert-butoxycarbonyl) protection via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine. For example, tert-butyl carbamate derivatives are synthesized by reacting 3-aminophenethylamine with Boc anhydride in dichloromethane under reflux (25–40°C) for 12–24 hours . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield (70–85%). Optimization may involve adjusting solvent polarity, reaction time, and stoichiometric ratios of reagents. Monitoring by TLC or HPLC is critical to track reaction progress .

How does the tert-butyl group influence the stability of this compound under acidic or basic conditions?

Level: Advanced
Methodological Answer:
The tert-butyl group provides steric hindrance, reducing susceptibility to nucleophilic attack. Under acidic conditions (e.g., HCl in dioxane), the Boc group is cleaved via protonation of the carbonyl oxygen, leading to carbamate decomposition. Stability assays using HPLC or NMR can quantify degradation products. For example, kinetic studies in 1M HCl at 25°C show a half-life of ~8 hours, while basic conditions (1M NaOH) may cause slower hydrolysis due to reduced electrophilicity of the carbonyl . Computational models (DFT) predict energy barriers for cleavage, guiding experimental design for pH-dependent stability .

What analytical techniques are recommended for characterizing this compound, and how can data contradictions be resolved?

Level: Basic
Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm structure (e.g., tert-butyl protons at ~1.4 ppm, carbamate carbonyl at ~155 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C13_{13}H20_{20}N2_2O2_2, MW 236.31).
  • HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase).
    Contradictions in melting points or solubility data may arise from polymorphic forms or impurities. Re-crystallization (e.g., from ethyl acetate/hexane) and differential scanning calorimetry (DSC) can resolve discrepancies .

How can computational modeling predict the reactivity of this compound in nucleophilic environments?

Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for reactions like hydrolysis or alkylation. For example, the energy barrier for nucleophilic attack at the carbamate carbonyl can be compared to experimental kinetic data. Molecular dynamics simulations (explicit solvent models) predict solvation effects on reactivity. Studies on analogous compounds show that explicit solvent inclusion is critical for accurate predictions, as bulk solvent approximations may overestimate stability .

What are the recommended storage conditions to preserve this compound’s integrity?

Level: Basic
Methodological Answer:
Store in airtight containers under inert gas (N2_2 or Ar) at 2–8°C. Avoid exposure to moisture, light, and strong acids/bases. Stability studies on similar carbamates indicate decomposition rates increase above 25°C, with humidity >60% accelerating hydrolysis. Desiccants like silica gel are recommended for long-term storage .

How can researchers resolve contradictions in reported solubility data for this compound?

Level: Advanced
Methodological Answer:
Systematic solubility studies in varied solvents (e.g., DMSO, ethanol, THF) at controlled temperatures (20–40°C) using gravimetric or UV-Vis methods can clarify discrepancies. For example, tert-butyl carbamates often exhibit higher solubility in aprotic solvents due to reduced hydrogen bonding. Particle size analysis (via dynamic light scattering) may reveal micronization effects. Cross-validate results with computational solubility parameters (Hansen solubility spheres) .

What role does the tert-butyl group play in the pharmacokinetic properties of this compound?

Level: Advanced
Methodological Answer:
The tert-butyl group enhances metabolic stability by shielding the carbamate from enzymatic hydrolysis (e.g., esterases). In vitro assays using liver microsomes can quantify half-life improvements. For instance, analogs with tert-butyl groups show 2–3x longer half-lives compared to methyl-substituted derivatives. Molecular docking studies predict reduced binding to cytochrome P450 enzymes, minimizing first-pass metabolism .

How can diastereomeric impurities in this compound synthesis be detected and minimized?

Level: Advanced
Methodological Answer:
Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide columns (e.g., Chiralpak AD-H) resolves enantiomers. Polarimetric analysis confirms optical purity. Synthetic optimization includes using enantiopure starting materials or asymmetric catalysis (e.g., Sharpless epoxidation). Kinetic resolution during crystallization (e.g., seeding with desired enantiomer) further reduces impurities .

What safety precautions are critical when handling this compound?

Level: Basic
Methodological Answer:
Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/ingestion; in case of exposure, rinse with water for 15 minutes and seek medical attention. Spills should be contained with absorbent materials (e.g., vermiculite) and disposed via hazardous waste protocols. Fire risks are low, but combustion products (e.g., NOx_x, CO) require respirators with ABEK-P3 filters .

How does the carbamate moiety influence the compound’s bioactivity in medicinal chemistry applications?

Level: Advanced
Methodological Answer:
The carbamate acts as a hydrolytically stable bioisostere for esters or amides. In vitro assays (e.g., enzyme inhibition) compare activity against non-carbamate analogs. For example, this compound derivatives show enhanced binding to serine proteases due to hydrogen bonding with the carbonyl oxygen. Metabolic studies (radiolabeled 14^{14}C) track in vivo stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-aminophenethylcarbamate
Reactant of Route 2
tert-Butyl 3-aminophenethylcarbamate

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